9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione
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Overview
Description
9-Benzyl-1-oxa-6,9-diazaspiro[45]decane-7,8,10-trione is a spirocyclic compound characterized by its unique structural framework This compound belongs to the class of spiro compounds, which are known for their rigid and three-dimensional structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione typically involves multi-step reactions. One common method includes the use of a Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method can be complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione involves its interaction with specific molecular targets. For example, its antituberculosis activity is attributed to the inhibition of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the protein, preventing its normal function and leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane: Similar in structure but lacks the trione functionality.
1-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with different ring sizes and functional groups.
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Contains similar spirocyclic framework but with different substituents.
Uniqueness
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione is unique due to its specific combination of benzyl, oxa, and diazaspiro functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88521-52-2 |
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Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
7-benzyl-1-oxa-7,10-diazaspiro[4.5]decane-6,8,9-trione |
InChI |
InChI=1S/C14H14N2O4/c17-11-12(18)16(9-10-5-2-1-3-6-10)13(19)14(15-11)7-4-8-20-14/h1-3,5-6H,4,7-9H2,(H,15,17) |
InChI Key |
UYUOEJPHGFNHNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C(=O)N(C(=O)C(=O)N2)CC3=CC=CC=C3)OC1 |
Origin of Product |
United States |
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